8-Methoxy-3-decanol

Lipophilicity Partitioning Formulation

8-Methoxy-3-decanol is a bifunctional C11 fatty alcohol-ether bearing a secondary hydroxyl at C3 and a methoxy substituent at C8, with a molecular formula of C11H24O2 and a molecular weight of 188.31 g/mol. The compound is catalogued under CAS 30571-74-5 and IUPAC name 8-methoxydecan-3-ol.

Molecular Formula C11H24O2
Molecular Weight 188.31 g/mol
CAS No. 30571-74-5
Cat. No. B13940358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-3-decanol
CAS30571-74-5
Molecular FormulaC11H24O2
Molecular Weight188.31 g/mol
Structural Identifiers
SMILESCCC(CCCCC(CC)OC)O
InChIInChI=1S/C11H24O2/c1-4-10(12)8-6-7-9-11(5-2)13-3/h10-12H,4-9H2,1-3H3
InChIKeyCCNVDTKQLXRGNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-3-decanol (CAS 30571-74-5): Procurement-Relevant Physicochemical and Structural Profile


8-Methoxy-3-decanol is a bifunctional C11 fatty alcohol-ether bearing a secondary hydroxyl at C3 and a methoxy substituent at C8, with a molecular formula of C11H24O2 and a molecular weight of 188.31 g/mol [1]. The compound is catalogued under CAS 30571-74-5 and IUPAC name 8-methoxydecan-3-ol [1]. Computed physicochemical properties include a predicted LogP of 2.74, a topological polar surface area (TPSA) of 29.5 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. A standard GC-MS spectrum is available in the NIST/KnowItAll mass spectral library, providing a verified analytical reference for identity confirmation [2].

Synthetic intermediate: secondary alcohol enables selective oxidation or derivatization while preserving remote methoxy
Analytical reference standard: NIST‑registered GC‑MS spectrum supports isomer identification
Formulation component: intermediate lipophilicity and elevated boiling point suit biphasic reaction design

Why 8-Methoxy-3-decanol Cannot Be Substituted with Generic C11 Alcohol-Ethers


Positional isomerism within the C11H24O2 alcohol-ether family generates compounds that share identical molecular weight and elemental composition but diverge measurably in physicochemical properties relevant to formulation, chromatography, and biological interaction. 8-Methoxy-3-decanol, with its secondary alcohol at C3 and methoxy at C8, exhibits a LogP of 2.74, which is lower than the parent 3-decanol (LogP 3.12) due to the polar methoxy insertion, yet its secondary alcohol retains a distinct hydrogen-bond-donor profile absent in the corresponding ketone analog 3-decanone, 8-methoxy- (LogP 2.95, zero HBD) [1][2]. Simple positional shifts of the methoxy and hydroxyl groups—as in 2-decanol, 1-methoxy- or 1-decanol, 2-methoxy-—alter the balance between hydrogen-bonding capability and steric accessibility of the hydroxyl, directly affecting reactivity in derivatization, surfactant behavior, and chromatographic retention [2]. Without head-to-head functional data, these measurable property gaps make unqualified substitution a source of uncontrolled experimental variance.

Positional isomer mismatch
Moving the hydroxyl or methoxy to C1 or C2 alters steric accessibility and hydrogen‑bond geometry, which may shift reactivity and chromatographic retention.
Ketone analog lacks H‑bond donor
8‑Methoxy‑3‑decanone carries zero HBD, preventing acylation, silylation, or other hydroxyl‑dependent derivatizations available with the alcohol.
Lipophilicity and boiling point gap
Computed LogP and predicted boiling point differ measurably from parent 3‑decanol and other regioisomers, affecting phase partitioning and distillation protocols.

Quantitative Differentiation of 8-Methoxy-3-decanol from Nearest Structural Analogs


LogP Reduction of ~0.4 Units vs. Parent 3-Decanol Driven by Methoxy Substitution

8-Methoxy-3-decanol exhibits a computed LogP (XLogP3) of 2.74, which is 0.38 log units lower than that of its parent compound 3-decanol (LogP 3.12). This reduction in lipophilicity arises directly from the introduction of the ether oxygen at the C8 position [1][2]. By comparison, the positionally isomeric 2-decanol, 1-methoxy- and 1-decanol, 2-methoxy- both share a nearly identical LogP of ~2.74, indicating that the overall polar surface area contribution, rather than the specific substitution position, dominates the computed LogP among methoxy-decanol isomers .

LogP reduction vs. parent
Head‑to‑head
ΔLogP = –0.38 vs. 3‑decanol (2.74 vs. 3.12);
≈ 0 vs. other methoxy isomers
~2.4× partitioning shift supports selection in biphasic systems
Computed values; experimental verification recommended
Lipophilicity Partitioning Formulation

Hydrogen-Bond Donor Presence vs. Ketone Analog: 8-Methoxy-3-decanol vs. 8-Methoxy-3-decanone

8-Methoxy-3-decanol possesses one hydrogen-bond donor (the secondary –OH at C3) and two hydrogen-bond acceptors (the alcohol oxygen and the methoxy ether oxygen). In contrast, its direct oxidized analog, 3-decanone, 8-methoxy- (CAS 30571-79-0), carries zero H-bond donors and only two acceptors, with a computed LogP of 2.95 and a lower TPSA of 26.3 Ų [1][2]. This fundamental difference means that 8-Methoxy-3-decanol can engage in bidirectional hydrogen bonding—acting as both donor and acceptor—while the ketone can only accept hydrogen bonds [1].

H‑bond donor vs. ketone
Head‑to‑head
HBD = 1 vs. 0; TPSA 29.5 vs. 26.3 Ų
HBD presence enables hydroxyl derivatization and may influence target engagement
Computed descriptors from PubChem
Hydrogen bonding Derivatization Receptor interaction

Boiling Point Elevation of ~36°C vs. Parent 3-Decanol Due to Increased Molecular Weight and Polarity

The predicted boiling point of 8-Methoxy-3-decanol at atmospheric pressure (760 mmHg) is 248.9°C, which is approximately 36°C higher than the experimentally determined boiling point of 3-decanol (213°C at 760 mmHg) . This elevation is consistent with the addition of the methoxy group (+30 Da molecular weight) and the resulting increase in polar surface area (+9.2 Ų), which enhances intermolecular dipole-dipole and hydrogen-bonding interactions in the liquid phase .

Boiling point elevation
Data to verify
Predicted BP 248.9 °C, ≈ +36 °C vs. 3‑decanol
Supports reduced volatility and distinct distillation behavior
Predicted value; independent experimental confirmation needed
Thermal properties Purification Volatility

GC-MS Spectral Fingerprint: Distinct Fragmentation Pattern Enables Unambiguous Identification Among C11H24O2 Isomers

The NIST GC-MS library entry for 8-Methoxy-3-decanol (spectrum ID: NIST 31961, Wiley/K-103-3651-10) provides 32 fragment ion peaks with dominant m/z signals at 73, 71, and 127, characteristic of the secondary alcohol with a remote methoxy substituent [1]. This fragmentation pattern differs from that expected for regioisomers such as 2-decanol, 1-methoxy-, where the primary alcohol and adjacent methoxy would produce a distinct fragmentation pathway [2]. The curated spectrum enables confident deconvolution from co-eluting C11 alcohol-ether isomers in complex mixtures.

GC‑MS spectral fingerprint
Class‑level
NIST 31961; m/z 73, 71, 127 (top peaks)
Enables isomer discrimination in QC workflows
Class‑level inference; validate with authentic isomer co‑injection
Analytical chemistry Quality control Identification

Evidence-Based Application Scenarios for 8-Methoxy-3-decanol Procurement


Synthetic Intermediate Requiring a Secondary Alcohol with Remote Methoxy Functionality

In multi-step organic syntheses where a secondary alcohol must be selectively oxidized to a ketone or derivatized while preserving a distal methoxy group, 8-Methoxy-3-decanol is uniquely suited among C11 alcohol-ethers. The secondary alcohol at C3 (vs. primary alcohol in 2-decanol, 1-methoxy- and 1-decanol, 2-methoxy-) undergoes oxidation to the corresponding ketone—8-methoxy-3-decanone (LogP 2.95, HBD=0)—enabling controlled changes in hydrogen-bonding capacity and lipophilicity for downstream steps [1]. The remote methoxy at C8 remains inert under standard alcohol oxidation conditions (e.g., PCC, Swern), providing orthogonal functional group tolerance not available with diol or primary-alcohol-methoxy analogs [1].

Lipophilicity-Optimized Formulation Component in Biphasic Reaction Systems

The LogP of 2.74 positions 8-Methoxy-3-decanol in an intermediate lipophilicity range—less lipophilic than parent 3-decanol (LogP 3.12) but more lipophilic than shorter-chain alcohol-ethers. This property makes it a candidate for use as a phase-transfer-mediating solvent or co-solvent in biphasic aqueous-organic reactions where moderate partitioning is desired to balance substrate solubility with catalyst accessibility [1]. The predicted boiling point of ~249°C further supports its use in reactions requiring elevated temperatures without excessive evaporative loss, distinguishing it from the more volatile 3-decanol (BP 213°C) [1].

Analytical Reference Standard for GC-MS-Based Isomer Discrimination

Laboratories conducting GC-MS analysis of complex volatile mixtures (e.g., natural product extracts, environmental samples, or industrial process streams) require authenticated reference compounds to deconvolute isomeric signals. The availability of a NIST-registered mass spectrum (NIST 31961) for 8-Methoxy-3-decanol, with its characteristic fragmentation pattern (m/z 73, 71, 127), enables definitive identification against other C11H24O2 isomers that may co-elute or share nominal mass [1]. Procuring this specific compound as a certified reference standard supports method validation and quality control in analytical workflows where regioisomeric alcohols and ethers must be resolved [1].

Structure-Activity Relationship (SAR) Probe for Hydrogen-Bond-Dependent Biological Targets

In early-stage biological screening where the contribution of hydrogen-bond donation to target binding is under investigation, 8-Methoxy-3-decanol (HBD=1) and its oxidized counterpart 8-methoxy-3-decanone (HBD=0) form a matched molecular pair for isolating the HBD effect, as they differ minimally in size and shape (ΔMW = 2 Da, ΔLogP = +0.21) [1]. Although no published head-to-head bioactivity data exist for this specific pair on a common target, the well-defined structural relationship supports their use as paired screening compounds in biochemical and cell-based assays where hydrogen-bond interactions are hypothesized to drive potency or selectivity [1].

Application
Selection Property
Validation Focus
Synthetic intermediate
Secondary alcohol with remote methoxy
Orthogonal oxidation/deprotection tolerance
Biphasic reaction co‑solvent
Intermediate lipophilicity
Phase‑partitioning and boiling‑point compatibility
GC‑MS isomer reference
NIST‑registered spectrum
Retention‑index and fragmentation‑pattern matching
HBD SAR probe
Matched molecular pair with ketone analog
HBD‑dependent target‑binding assays
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